molecular formula C28H44N2O B14635408 Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-42-3

Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-

Cat. No.: B14635408
CAS No.: 57202-42-3
M. Wt: 424.7 g/mol
InChI Key: YBFHBANGFOUTRI-UHFFFAOYSA-N
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Description

Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a heptyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amidines in the presence of catalysts such as zinc chloride or copper complexes. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and undecyloxy chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: The aromatic nature of the pyrimidine and phenyl rings allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.

    Pyridazine: Diazine with nitrogen atoms at positions 1 and 2.

Uniqueness: The presence of long alkyl chains and aromatic groups enhances its solubility, stability, and reactivity compared to simpler pyrimidines .

Properties

CAS No.

57202-42-3

Molecular Formula

C28H44N2O

Molecular Weight

424.7 g/mol

IUPAC Name

5-heptyl-2-(4-undecoxyphenyl)pyrimidine

InChI

InChI=1S/C28H44N2O/c1-3-5-7-9-10-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3

InChI Key

YBFHBANGFOUTRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC

Origin of Product

United States

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